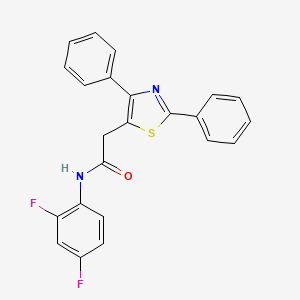

N-(2,4-difluorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-difluorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C23H16F2N2OS and its molecular weight is 406.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2,4-difluorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety and a difluorophenyl group, which are significant for its biological interactions. The chemical structure can be represented as follows:

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to disrupt microtubule dynamics is particularly noteworthy. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

- Antimicrobial Properties : In vitro studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy is likely linked to its ability to interfere with bacterial cell wall synthesis or function .

- Anti-inflammatory Effects : Some research indicates that compounds with similar thiazole structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Efficacy Against Cancer

Several studies have evaluated the efficacy of this compound against different cancer types:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 0.51 | Tubulin polymerization inhibition |

| HCT116 (Colon) | 0.63 | Induction of apoptosis |

| SW480 (Colorectal) | 0.64 | Cell cycle arrest |

These values indicate that the compound has submicromolar potency against these cancer cell lines, suggesting strong potential for further development as an anticancer agent.

Case Studies

- In Vivo Studies : In murine models, administration of this compound resulted in significant tumor reduction in xenograft models of colon cancer. The study highlighted its potential as a therapeutic agent for colorectal cancer .

- Combination Therapies : Research has also explored the use of this compound in combination with established chemotherapeutics like doxorubicin and paclitaxel. Results showed enhanced efficacy when used together, indicating a synergistic effect that could improve treatment outcomes in resistant cancer types .

Analyse Des Réactions Chimiques

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving:

- Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis, combining α-halo ketones with thiourea derivatives .

- Step 2 : Acetylation of the thiazole intermediate with 2,4-difluoroaniline using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane (DCM) under basic conditions (triethylamine) .

Example Synthesis Table

| Step | Reagents/Conditions | Intermediate/Product | Yield | Source |

|---|---|---|---|---|

| 1 | Thiourea, α-bromoacetophenone, ethanol, reflux | 2,4-Diphenylthiazole | 65–83% | |

| 2 | 2,4-Difluoroaniline, EDC·HCl, DCM, 0°C | Target compound | 52–88% |

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

- Acidic Hydrolysis : Refluxing with concentrated HCl produces 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid .

- Basic Hydrolysis : NaOH in aqueous ethanol generates the sodium salt of the acid .

Hydrolysis Conditions

| Reagents | Conditions | Product | Yield | Stability |

|---|---|---|---|---|

| 6M HCl | Reflux, 6h | Carboxylic acid | ~60% | Stable in crystalline form |

| 2M NaOH | RT, 12h | Sodium salt | ~75% | Hygroscopic |

Amide Bond Reactivity

The acetamide moiety participates in nucleophilic substitution or condensation reactions:

- With Hydrazine : Forms hydrazide derivatives, useful for synthesizing triazole-thione hybrids .

- With Grignard Reagents : Alkylation at the carbonyl group generates tertiary alcohols (limited by steric hindrance) .

Stability and Degradation

- Thermal Stability : Decomposes above 250°C without melting, consistent with thiazole-acetamide hybrids .

- Photostability : Susceptible to UV-induced cleavage of the C–S bond in the thiazole ring .

Degradation Products

| Condition | Major Degradants | Mechanism |

|---|---|---|

| UV light | Phenylacetic acid derivatives | C–S bond cleavage |

| Acidic pH | 2,4-Difluoroaniline + thiazole-acetic acid | Amide hydrolysis |

Comparative Reactivity of Analogues

Unresolved Questions and Research Gaps

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F2N2OS/c24-17-11-12-19(18(25)13-17)26-21(28)14-20-22(15-7-3-1-4-8-15)27-23(29-20)16-9-5-2-6-10-16/h1-13H,14H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVRHRYAZLGLQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.